![molecular formula C42H52O4P2 B11828457 (2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11828457.png)

(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis((S)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

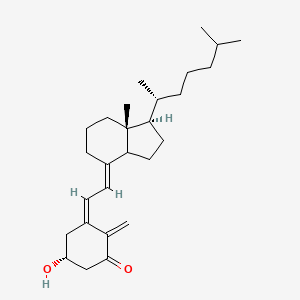

Die Verbindung (2S,2’S,3S,3’S)-3,3’-Di-tert-butyl-4,4’-bis((S)-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole ist ein chirales Phosphinoxid-Derivat. Diese Verbindung zeichnet sich durch ihre sterische Hinderung und ihre chiralen Zentren aus, was sie zu einem wertvollen Liganden in der asymmetrischen Synthese und Katalyse macht. Ihre einzigartige Struktur ermöglicht selektive Wechselwirkungen mit verschiedenen Substraten, wodurch die Effizienz und Selektivität chemischer Reaktionen erhöht wird.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (2S,2’S,3S,3’S)-3,3’-Di-tert-butyl-4,4’-bis((S)-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole umfasst in der Regel die folgenden Schritte:

Bildung des Oxaphospholol-Rings: Der erste Schritt beinhaltet die Cyclisierung eines geeigneten Vorläufers zur Bildung des Oxaphospholol-Rings. Dies kann durch eine Reaktion zwischen einem Phosphin und einem Epoxid unter kontrollierten Bedingungen erreicht werden.

Einführung der tert-Butyl-Gruppen: Die tert-Butyl-Gruppen werden durch Alkylierungsreaktionen unter Verwendung von tert-Butylhalogeniden in Gegenwart einer starken Base eingeführt.

Anbindung der Phenylpropoxy-Gruppen: Die Phenylpropoxy-Gruppen werden durch nucleophile Substitutionsreaktionen angebracht, wobei die Phenylpropoxy-Einheit unter Verwendung geeigneter Abgangsgruppen und Nucleophile eingeführt wird.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, mit Fokus auf Skalierbarkeit, Kosteneffizienz und Umweltaspekte. Durchflussreaktoren und automatisierte Syntheseplattformen können eingesetzt werden, um die Effizienz und Reproduzierbarkeit der Synthese zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S,3S,3’S)-3,3’-di-tert-butyl-4,4’-bis((S)-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole typically involves the following steps:

Formation of the Oxaphosphole Ring: The initial step involves the cyclization of a suitable precursor to form the oxaphosphole ring. This can be achieved through a reaction between a phosphine and an epoxide under controlled conditions.

Introduction of the tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

Attachment of the Phenylpropoxy Groups: The phenylpropoxy groups are attached through nucleophilic substitution reactions, where the phenylpropoxy moiety is introduced using appropriate leaving groups and nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and reproducibility of the synthesis.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Phosphorzentrum, was zur Bildung von Phosphinoxiden führt.

Reduktion: Reduktionsreaktionen können das Phosphinoxid in die Phosphinform zurückverwandeln, wobei häufig Reduktionsmittel wie Hydrosilane oder Borane verwendet werden.

Substitution: Die Phenylpropoxy-Gruppen können durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Diisobutylaluminiumhydrid (DIBAL-H) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nucleophile wie Alkoxide, Amine und Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Oxidation: Phosphinoxide.

Reduktion: Phosphine.

Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

Asymmetrische Katalyse: Die Verbindung dient als chiraler Ligand in der asymmetrischen Katalyse und ermöglicht enantioselektive Reaktionen.

Liganddesign: Ihre einzigartige Struktur macht sie zu einem wertvollen Gerüst für das Design neuer Liganden mit maßgeschneiderten Eigenschaften.

Biologie

Enzymhemmung: Die Verbindung kann verwendet werden, um die Mechanismen der Enzymhemmung zu untersuchen, insbesondere solche, die Phosphinoxid-Wechselwirkungen beinhalten.

Medizin

Arzneimittelentwicklung: Ihre chirale Natur und die Fähigkeit, selektiv mit biologischen Zielstrukturen zu interagieren, machen sie zu einem potenziellen Kandidaten für die Arzneimittelentwicklung.

Industrie

Materialwissenschaften: Die Verbindung kann bei der Synthese fortschrittlicher Materialien mit spezifischen optischen und elektronischen Eigenschaften eingesetzt werden.

Wirkmechanismus

Die Verbindung entfaltet ihre Wirkung hauptsächlich durch ihre Wechselwirkungen mit Metallzentren in katalytischen Systemen. Die durch die Verbindung bereitgestellte chirale Umgebung ermöglicht die selektive Bindung und Aktivierung von Substraten, was zu hoher Enantioselektivität in katalytischen Reaktionen führt. Zu den molekularen Zielstrukturen gehören Übergangsmetallkomplexe, wobei die Verbindung als Ligand wirkt und die Reaktivität und Selektivität des Metallzentrums moduliert.

Wirkmechanismus

The compound exerts its effects primarily through its interactions with metal centers in catalytic systems. The chiral environment provided by the compound allows for selective binding and activation of substrates, leading to high enantioselectivity in catalytic reactions. The molecular targets include transition metal complexes, where the compound acts as a ligand, modulating the reactivity and selectivity of the metal center.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (2S,2’S,3S,3’S)-3,3’-Di-tert-butyl-2,2’-dimethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole

- (2S,2’S,3S,3’S)-3,3’-Di-tert-butyl-2,2’-diethyl-2,2’,3,3’-tetrahydro-4,4’-bibenzo[d][1,3]oxaphosphole

Einzigartigkeit

Die Verbindung (2S,2’S,3S,3’S)-3,3’-Di-tert-butyl-4,4’-bis((S)-2-methyl-1-phenylpropoxy)-2,2’,3,3’-tetrahydro-2,2’-bibenzo[d][1,3]oxaphosphole ist aufgrund ihrer spezifischen Kombination aus sterischer Hinderung und chiralen Zentren einzigartig, die eine einzigartige Umgebung für katalytische Reaktionen bieten. Diese Einzigartigkeit verbessert ihre Leistung in der asymmetrischen Synthese im Vergleich zu anderen ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C42H52O4P2 |

|---|---|

Molekulargewicht |

682.8 g/mol |

IUPAC-Name |

(2S,3S)-3-tert-butyl-2-[(2S,3S)-3-tert-butyl-4-[(1S)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphol-2-yl]-4-[(1S)-2-methyl-1-phenylpropoxy]-2H-1,3-benzoxaphosphole |

InChI |

InChI=1S/C42H52O4P2/c1-27(2)35(29-19-13-11-14-20-29)43-31-23-17-25-33-37(31)47(41(5,6)7)39(45-33)40-46-34-26-18-24-32(38(34)48(40)42(8,9)10)44-36(28(3)4)30-21-15-12-16-22-30/h11-28,35-36,39-40H,1-10H3/t35-,36-,39-,40-,47-,48-/m0/s1 |

InChI-Schlüssel |

ASZIPGIBSGSPPM-POTUZGBASA-N |

Isomerische SMILES |

CC(C)[C@@H](C1=CC=CC=C1)OC2=CC=CC3=C2[P@@]([C@H](O3)[C@H]4OC5=C([P@@]4C(C)(C)C)C(=CC=C5)O[C@H](C6=CC=CC=C6)C(C)C)C(C)(C)C |

Kanonische SMILES |

CC(C)C(C1=CC=CC=C1)OC2=CC=CC3=C2P(C(O3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OC(C6=CC=CC=C6)C(C)C)C(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B11828374.png)

![(2S,3R)-2-(2-bromo-5-methoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile](/img/structure/B11828382.png)

![(9R,9aR)-7-methoxy-9a-(2-methylprop-2-en-1-yl)-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-amine](/img/structure/B11828387.png)

![(3aR,6S,8aR)-2-(4-bromophenyl)-6-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11828390.png)

![(1S,3aR,6aS)-2-((S)-2-((R)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B11828394.png)

![4-{2-[(N-Acetylmethionyl)amino]ethyl}-1,2-phenylene diethyl biscarbonate](/img/structure/B11828400.png)

![(5S,8S,9R,10S,13S,14S)-9-Hydroxy-10,13-dimethyldodecahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,4H)-dione](/img/structure/B11828432.png)

![Quinazolin-2-yl]-4-chloro-phenol](/img/structure/B11828434.png)

![N-{[(2R,4aR,7aR)-2-methyl-6-phenyl-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-7a-yl]methyl}aniline](/img/structure/B11828441.png)

![tert-Butyl 4-(7-benzyl-2-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B11828446.png)